molecular formula C6H8N2O2S B3351517 2-Thiazolecarbamic acid, ethyl ester CAS No. 3673-34-5

2-Thiazolecarbamic acid, ethyl ester

Cat. No. B3351517
Key on ui cas rn: 3673-34-5
M. Wt: 172.21 g/mol
InChI Key: UGOCIZBVCIURJA-UHFFFAOYSA-N
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Patent
US04386211

Procedure details

To a stirred solution of 15.1 g (151 mmole) of 2-aminothiazole in 200 ml of dry pyridine is added slowly 18.8 g (173 mmole) of ethyl chloroformate. After approximately 1 day, insolubles are removed by filtration and discarded and the filtrate is concentrated at reduced pressure. The resultant gum is dissolved in aqueous ethanol and redried in vacuo to a sticky solid. The crude product is dissolved in a boiling mixture of 100 ml of ethanol and 25 ml of water, clarified by filtration, and allowed to cool. The resultant crystalline solid is collected and washed thoroughly with water, giving 11.3 g (65.6 mmole) of 2-carbethoxyaminothiazole as a tlc-homogeneous (ethyl acetate eluent on silica gel plates) substance. Structure assignment is supported by the nmr spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.Cl[C:8]([O:10][CH2:11][CH3:12])=[O:9].C(OCC)(=O)C>N1C=CC=CC=1>[C:8]([NH:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1)([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
18.8 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
insolubles are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant gum is dissolved in aqueous ethanol
CUSTOM
Type
CUSTOM
Details
redried in vacuo to a sticky solid
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in a boiling mixture of 100 ml of ethanol and 25 ml of water
FILTRATION
Type
FILTRATION
Details
clarified by filtration
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resultant crystalline solid is collected
WASH
Type
WASH
Details
washed thoroughly with water

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(=O)(OCC)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65.6 mmol
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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